REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH:5]1[N:9]=[C:8](N)[S:7][CH:6]=1.P(=O)(O)(O)O.[N+]([O-])(O)=O.[BrH:20].[C:21]([O:24][CH2:25][CH3:26])(=[O:23])[CH3:22]>O>[Br:20][C:8]1[S:7][C:22]([C:21]([O:24][CH2:25][CH3:26])=[O:23])=[C:5]([CH3:6])[N:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7.44 g
|
Type
|
reactant
|
Smiles
|
C1=CSC(=N1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
cuprous bromide
|
Quantity
|
5.74 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to bubble immediately
|
Type
|
CUSTOM
|
Details
|
A CO2 /acetone bath was used
|
Type
|
ADDITION
|
Details
|
throughout the addition
|
Type
|
CUSTOM
|
Details
|
An orange precipitate formed
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for ~20 minutes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield a brown solid
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto ~100 g of silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel
|
Type
|
WASH
|
Details
|
eluting with a serial dilution of hexane to 90% hexane/10% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=C(N1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |